molecular formula C9H5BrClF3O B13686258 2'-Chloro-4'-(trifluoromethyl)phenacyl bromide

2'-Chloro-4'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13686258
M. Wt: 301.49 g/mol
InChI Key: BNJSCVFMFFERGN-UHFFFAOYSA-N
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Description

2’-Chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. This compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2’-Chloro-4’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-(trifluoromethyl)phenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenacyl moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and hydrocarbons.

Scientific Research Applications

2’-Chloro-4’-(trifluoromethyl)phenacyl bromide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its electrophilicity, making it a potent intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of chloro, trifluoromethyl, and bromide groups, which confer distinct reactivity and versatility in synthetic applications. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical industries .

Properties

Molecular Formula

C9H5BrClF3O

Molecular Weight

301.49 g/mol

IUPAC Name

2-bromo-1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5BrClF3O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2

InChI Key

BNJSCVFMFFERGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)CBr

Origin of Product

United States

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